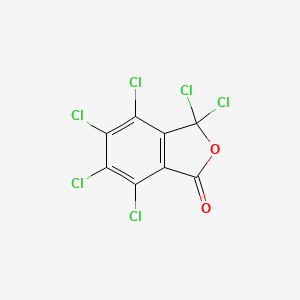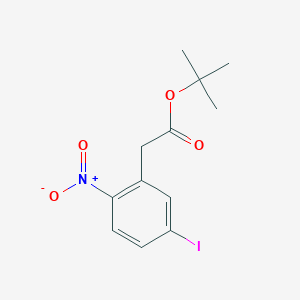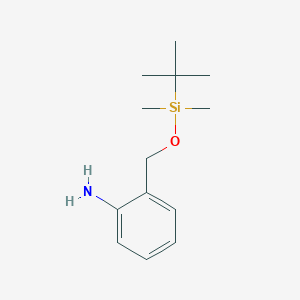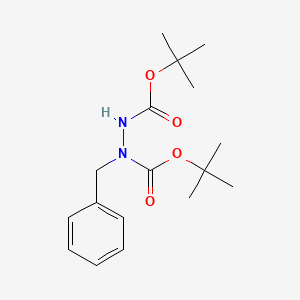
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone is a chlorinated organic compound known for its unique chemical structure and properties It is a derivative of isobenzofuranone, where six chlorine atoms are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone typically involves the chlorination of isobenzofuranone. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used in substitution reactions, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide are used as oxidizing agents, often in acidic or basic media.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially dechlorinated isobenzofuranone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s chlorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,5,6-Pentachloro-1(3H)-isobenzofuranone: Similar structure with one less chlorine atom.
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone: A fully chlorinated derivative.
This compound: A partially chlorinated derivative.
Uniqueness
This compound is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
IUPAC Name |
3,3,4,5,6,7-hexachloro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl6O2/c9-3-1-2(4(10)6(12)5(3)11)8(13,14)16-7(1)15 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGXTBSPCKXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(OC2=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B6316929.png)


![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)




![4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)
